molecular formula C10H10BrClN2 B13510622 1-(5-Bromoisoquinolin-3-yl)methanamine hydrochloride

1-(5-Bromoisoquinolin-3-yl)methanamine hydrochloride

Cat. No.: B13510622
M. Wt: 273.55 g/mol
InChI Key: HPZFIUWXHLGEDA-UHFFFAOYSA-N
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Description

1-(5-Bromoisoquinolin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H9BrN2·HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromoisoquinolin-3-yl)methanamine hydrochloride typically involves the bromination of isoquinoline followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The brominated isoquinoline is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and methanamine introduction steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromoisoquinolin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Isoquinoline derivatives with various functional groups replacing the bromine atom.

    Oxidation Products: Quinoline derivatives with oxidized functional groups.

    Reduction Products: De-brominated isoquinoline derivatives.

Scientific Research Applications

1-(5-Bromoisoquinolin-3-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new

Properties

Molecular Formula

C10H10BrClN2

Molecular Weight

273.55 g/mol

IUPAC Name

(5-bromoisoquinolin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H9BrN2.ClH/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10;/h1-4,6H,5,12H2;1H

InChI Key

HPZFIUWXHLGEDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N=C2)CN)C(=C1)Br.Cl

Origin of Product

United States

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